(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 322.4 g/mol. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules and as a building block in organic synthesis. Its structural features include a fluorenyl group, which contributes to its unique properties and interactions in biological systems.
This compound is classified under piperazine derivatives, which are known for their diverse pharmacological activities. It can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in drug development and biochemical studies. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate typically involves the reaction of 9H-fluorene with 2-methylpiperazine-1-carboxylate. This reaction is generally facilitated by a base, such as sodium hydride, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
In industrial settings, automated reactors and continuous flow processes may be employed to enhance yield and purity. These methods are crucial for scaling up production while maintaining the quality necessary for subsequent applications.
The molecular structure of (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate can be represented as follows:
The compound features a fluorenyl group attached to a piperazine ring via a methyl ester linkage. This configuration contributes to its stability and reactivity in various chemical environments.
(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate undergoes several significant chemical reactions:
For oxidation, potassium permanganate in an acidic medium is typically used. For reduction, lithium aluminum hydride in anhydrous ether is effective. Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
The mechanism by which (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate exerts its effects primarily involves interactions with biological targets such as enzymes and receptors. The fluorenyl group enhances binding affinity due to its planar structure, facilitating π-stacking interactions with aromatic residues in protein binding sites.
This compound has been investigated for its potential therapeutic effects, particularly in studies related to enzyme interactions and protein binding dynamics .
The physical properties of (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate include:
Chemical properties include stability under standard laboratory conditions, solubility characteristics in organic solvents like dimethylformamide, and reactivity towards nucleophiles and electrophiles.
Relevant data on melting point, boiling point, and solubility would require specific experimental measurements or literature references that detail these properties .
(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate has several scientific applications:
This compound's unique structure and properties make it an important subject of study within the fields of organic chemistry and medicinal research.
The synthesis of enantiomerically pure (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (CAS 1187930-73-9) relies on strategic approaches that preserve chiral integrity at the C2 position of the piperazine ring. The most industrially viable method utilizes (R)-2-methylpiperazine as a chiral precursor, leveraging its defined absolute configuration throughout the synthesis. According to crystallographic confirmation, the stereochemistry at the chiral carbon (C6 in X-ray notation) remains unaltered during carbamate formation, with the Flack parameter refined to -0.04(5), confirming the R-configuration in the final product [2]. Alternative enantioselective routes include:
Table 1: Comparison of Enantioselective Synthesis Methods for Fmoc-(R)-2-Methylpiperazine
Synthetic Approach | Key Starting Material | Chiral Control Mechanism | Typical Yield | ee (%) |
---|---|---|---|---|
Chiral Precursor (Preferred) | (R)-2-Methylpiperazine | Preservation of existing stereochemistry | 55-60% | >99.5 |
Kinetic Resolution | rac-2-Methylpiperazine | Selective Fmoc protection | 25-30% | 90-95 |
Enzymatic Separation | rac-2-Methylpiperazine | Lipase-catalyzed acylation | 35-40% | 70-85 |
Chiral Pool Synthesis | D-Alanine | Stereochemistry transfer | 30-40% | >99 |
The preferred route achieves regioselective mono-N-protection at the less hindered piperazine nitrogen, confirmed through X-ray crystallography showing the Fmoc group exclusively on N4 while the N1 position remains available for further functionalization [2].
Carbamate formation between (R)-2-methylpiperazine and 9-fluorenylmethyl chloroformate (Fmoc-Cl) is critically dependent on base selection and solvent environment. Sodium hydride (NaH) in dimethylformamide (DMF) emerges as the optimal system due to:
The mechanism proceeds through a two-step sequence:
Step 1: Piperazine Activation (R)-2-methylpiperazine + NaH → [(R)-2-methylpiperazinate]⁻Na⁺ + H₂ Step 2: Nucleophilic Displacement [(R)-2-methylpiperazinate]⁻Na⁺ + Fmoc-Cl → Fmoc-(R)-2-methylpiperazine + NaCl
Side reactions include competitive formation of fluorenylmethyl alcohol (Fmoc-OH) through hydrolysis of Fmoc-Cl, minimized by rigorous anhydrous conditions (<50 ppm H₂O). Solvent screening reveals DMF's superiority over acetone, THF, or acetonitrile, providing 15-20% higher yields. The stoichiometric sweet spot uses 1.05 equivalents of Fmoc-Cl per equivalent of piperazine base, with NaH in slight excess (1.1 equivalents) to ensure complete deprotonation [2].
Table 2: Optimization Parameters for Carbamate Formation
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield/Purity |
---|---|---|---|
Base | Triethylamine | Sodium hydride | +25% yield, +8:1 mono/di ratio |
Solvent | Acetone | Anhydrous DMF | +18% yield, reduced hydrolysis |
Temperature | 25°C constant | 0°C → 25°C gradient | +12% yield, minimized dimerization |
Fmoc-Cl Equivalents | 1.5 eq | 1.05 eq | Reduced di-Fmoc byproduct by 90% |
Reaction Time | 4 hours | 1.5 hours | Maintained yield with less degradation |
Transitioning from batch to continuous manufacturing addresses key limitations in synthesizing Fmoc-(R)-2-methylpiperazine, particularly thermal management during exothermic carbamate formation (-ΔH ≈ 42 kJ/mol). Advanced production platforms implement:
Notably, continuous hydrogen chloride dosing enables direct conversion of the freebase to the crystalline hydrochloride salt (CAS 1159826-45-5), which exhibits superior handling properties and stability for pharmaceutical applications. Integrated PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy provide real-time monitoring of reaction progression, triggering automated adjustments to reagent flow rates when deviations exceed ±5% from setpoints. These systems achieve lot-to-lot consistency with HPLC purity >99.5% and chiral inversion <0.1% [4] [6].
Table 3: Performance Metrics: Batch vs. Continuous Flow Synthesis
Performance Indicator | Traditional Batch Reactor | Continuous Flow System | Improvement Factor |
---|---|---|---|
Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h | ×6.5 |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Thermal Control Precision | ±5°C | ±0.8°C | ×6.25 tighter control |
Purity Consistency | 98.5 ± 1.2% | 99.7 ± 0.3% | 4× lower variability |
Daily Output | 25 kg | 78 kg | ×3.12 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7